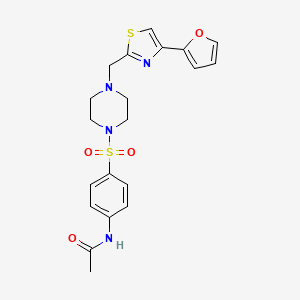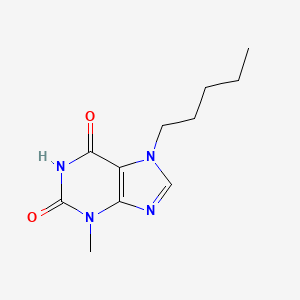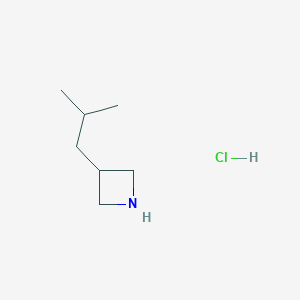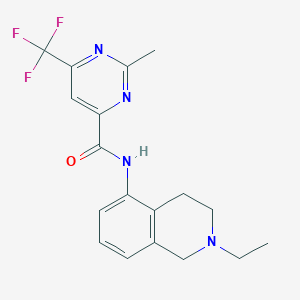![molecular formula C21H19ClF3N3OS B2701159 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1190012-86-2](/img/structure/B2701159.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is a chemical compound with the CAS No. 1206248-09-0 . It has a molecular weight of 230.33 and a molecular formula of C13H14N2S . It is used in research .
Molecular Structure Analysis
The molecular structure of “5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” consists of a benzyl group attached to a tetrahydrothiazolo[5,4-c]pyridine ring .Physical And Chemical Properties Analysis
“5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is stored in a sealed, dry environment at 2-8°C . “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride” appears as a light orange to yellow to green powder or crystal . It has a melting point of 201°C .Scientific Research Applications
Synthesis and Biological Activities of Heterocyclic Compounds
Research in the field of heterocyclic chemistry has led to the synthesis of various heterocyclic compounds with significant biological activities. For instance, Patel and Patel (2015) synthesized a novel series of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, which were characterized and evaluated for antibacterial and antifungal activities (Patel & Patel, 2015). This research highlights the interest in developing heterocyclic compounds for potential therapeutic applications, suggesting similar potential for the compound of interest in antibacterial and antifungal research.
Metal-Free Synthesis of Heterocyclic Skeletons
The exploration of metal-free synthesis methods for constructing heterocyclic skeletons is another area of interest. Zheng et al. (2014) described a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, demonstrating a novel strategy for constructing heterocyclic frameworks with potential applications in drug discovery (Zheng et al., 2014). This method's efficiency and the short reaction times it allows could be advantageous for synthesizing compounds like N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride.
Antipsychotic Potential of Heterocyclic Carboxamides
Norman et al. (1996) investigated heterocyclic analogues of 1192U90, including various heterocyclic carboxamides, for their potential antipsychotic properties by assessing their binding to dopamine and serotonin receptors and their in vivo efficacy in antagonizing apomorphine-induced responses in mice. Two derivatives showed potent activities, suggesting the therapeutic potential of heterocyclic carboxamides in antipsychotic drug development (Norman et al., 1996). Such findings underscore the potential of investigating this compound for antipsychotic effects.
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS.ClH/c22-21(23,24)16-8-4-7-15(11-16)19(28)26-20-25-17-9-10-27(13-18(17)29-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,25,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVEQAEGVSODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)

![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)



![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2701089.png)


![[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2701095.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2701097.png)
![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)